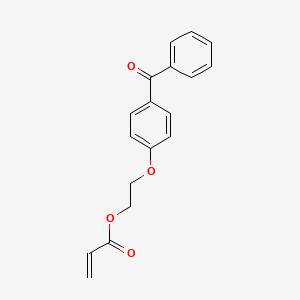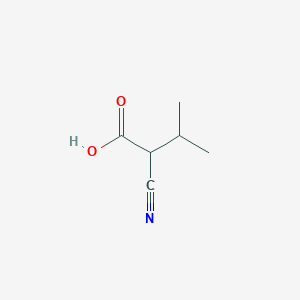
(R-(E))-5-Isopropyl-8-methylnona-6,8-dien-2-one
Vue d'ensemble
Description
(R-(E))-5-Isopropyl-8-methylnona-6,8-dien-2-one is an organic compound characterized by its unique structure, which includes an isopropyl group, a methyl group, and a conjugated diene system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (R-(E))-5-Isopropyl-8-methylnona-6,8-dien-2-one typically involves the use of Grignard reagents and aldehydes. One common method includes the reaction of isopropylmagnesium bromide with 8-methylnona-6,8-dien-2-one under controlled conditions to yield the desired product. The reaction is usually carried out in an anhydrous environment to prevent the hydrolysis of the Grignard reagent.
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation and subsequent dehydrogenation steps to achieve the desired diene structure. The use of palladium or platinum catalysts is common in these processes to ensure high yield and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding epoxides or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst, leading to the formation of saturated hydrocarbons.
Substitution: The compound can participate in electrophilic substitution reactions, particularly at the diene system, using reagents such as halogens or sulfonyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., bromine) in an inert solvent like carbon tetrachloride.
Major Products Formed:
Oxidation: Epoxides, ketones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
Chemistry: In organic synthesis, (R-(E))-5-Isopropyl-8-methylnona-6,8-dien-2-one serves as a building block for the synthesis of more complex molecules. Its diene system makes it a valuable intermediate in Diels-Alder reactions.
Biology and Medicine: The compound’s derivatives have shown potential in pharmaceutical research, particularly in the development of anti-inflammatory and antimicrobial agents.
Industry: In material science, this compound is used in the synthesis of polymers and resins, contributing to the production of high-performance materials.
Mécanisme D'action
The mechanism of action of (R-(E))-5-Isopropyl-8-methylnona-6,8-dien-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s diene system allows it to participate in cycloaddition reactions, forming stable adducts with various biological molecules. This interaction can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
(R-(E))-5-Isopropyl-8-methylnona-6,8-dien-2-ol: Similar structure but with a hydroxyl group instead of a ketone.
(R-(E))-5-Isopropyl-8-methylnona-6,8-dien-2-amine: Similar structure but with an amine group instead of a ketone.
Uniqueness: (R-(E))-5-Isopropyl-8-methylnona-6,8-dien-2-one is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its diene system, in particular, makes it a versatile intermediate in organic synthesis, distinguishing it from its analogs.
Propriétés
Numéro CAS |
2278-53-7 |
|---|---|
Formule moléculaire |
C13H22O |
Poids moléculaire |
194.31 g/mol |
Nom IUPAC |
(6E)-8-methyl-5-propan-2-ylnona-6,8-dien-2-one |
InChI |
InChI=1S/C13H22O/c1-10(2)6-8-13(11(3)4)9-7-12(5)14/h6,8,11,13H,1,7,9H2,2-5H3/b8-6+ |
Clé InChI |
PQDRXUSSKFWCFA-SOFGYWHQSA-N |
SMILES |
CC(C)C(CCC(=O)C)C=CC(=C)C |
SMILES isomérique |
CC(C)C(CCC(=O)C)/C=C/C(=C)C |
SMILES canonique |
CC(C)C(CCC(=O)C)C=CC(=C)C |
Point d'ébullition |
238.00 °C. @ 760.00 mm Hg |
Densité |
0.846-0.852 |
Key on ui other cas no. |
2278-53-7 |
Description physique |
Clear yellow liquid; Fruity melon-like aroma |
Solubilité |
Insoluble in water Soluble (in ethanol) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Phosphonic acid, [(triphenylphosphoranylidene)methyl]-, diphenyl ester](/img/structure/B3049880.png)

![1-({6-[(1-Cyanocyclohexyl)amino]-hexyl}amino)cyclohexanecarbonitrile](/img/structure/B3049884.png)





![1-[(1-Methylpiperidin-2-yl)methyl]piperazine](/img/structure/B3049894.png)





